molecular formula C16H14ClN5OS B4647226 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide

Cat. No.: B4647226
M. Wt: 359.8 g/mol
InChI Key: ZVLHRXGQPBJSHA-UHFFFAOYSA-N
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Description

The compound 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 4-chlorophenyl group. The tetrazole moiety is linked via a methylsulfanyl bridge to an acetamide backbone, which is further substituted with a phenyl group.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c17-12-6-8-14(9-7-12)22-15(19-20-21-22)10-24-11-16(23)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLHRXGQPBJSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. This intermediate is then reacted with thiourea to introduce the sulfanyl group, followed by acylation with phenylacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, inhibiting metalloprotein enzymes. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the tetrazole ring and acetamide moiety:

Compound Name Substituent on Tetrazole Acetamide Substituent Key Structural Differences
Target Compound 4-Chlorophenyl Phenyl Baseline structure for comparison
2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide 4-Ethoxyphenyl Isopropyl, Phenyl Ethoxy group enhances hydrophilicity
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 3-Chloro-4-methylphenyl 2-Methoxyphenyl Methyl and methoxy groups alter steric bulk
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 3-Chloro-4-methylphenyl 5-Ethyl-1,3,4-thiadiazol-2-yl Thiadiazole introduces heterocyclic diversity

Pharmacological and Physicochemical Implications

Substitution with a 2-methoxyphenyl group introduces steric hindrance and polarity, which may reduce membrane permeability but enhance solubility in aqueous environments.

Synthetic Pathways :

  • The synthesis of similar compounds often involves condensation reactions, as seen in , where hydroxyacetamide derivatives are prepared via refluxing with pyridine and zeolite catalysts. The target compound likely follows analogous steps, with variations in starting materials (e.g., tetrazole precursors).

Biological Activity :

  • While direct data for the target compound are unavailable, structural analogs like 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide are hypothesized to exhibit antiproliferative activity due to the thiadiazole moiety, a common feature in kinase inhibitors.
  • Hydroxyacetamide derivatives in demonstrate antiproliferative effects against cancer cell lines, suggesting that the acetamide backbone is a viable scaffold for drug discovery.

Crystallographic and Computational Insights

  • Structural determination of tetrazole derivatives often employs software like SHELXL () for crystallographic refinement and ORTEP-3 () for visualizing molecular geometry. These tools confirm the planar nature of the tetrazole ring and the spatial orientation of substituents, critical for understanding binding interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide

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